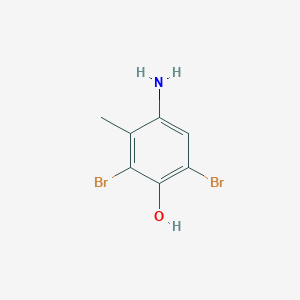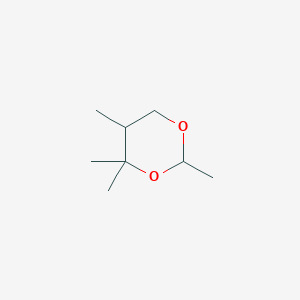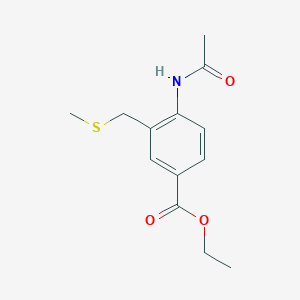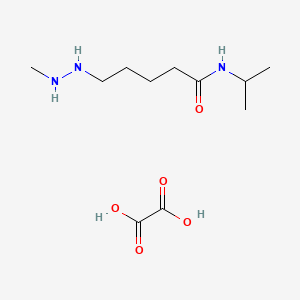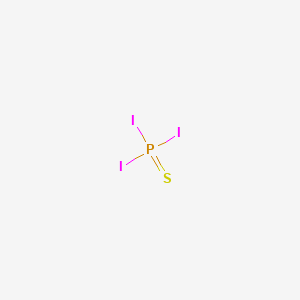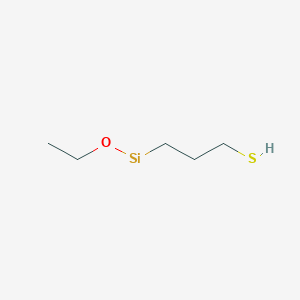
3-Mercaptopropylethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptopropylethoxysilane is an organosilane compound characterized by the presence of a thiol group and an ethoxysilane group. It is widely used in various industrial and scientific applications due to its unique chemical properties. The compound is typically a clear, colorless to light yellow liquid with a slightly mercaptan odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Mercaptopropylethoxysilane typically involves the reaction of 3-chloropropyltriethoxysilane with sodium hydrosulfide. The reaction is carried out in the presence of water as a solvent and a phase transfer catalyst. The mixture is heated and stirred to facilitate the reaction, resulting in the formation of the crude product, which is then dried, filtered, and distilled to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are designed to be simple, cost-effective, and environmentally friendly. The process involves the use of readily available raw materials and aims to achieve high product yield with minimal odor and safety concerns .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Mercaptopropylethoxysilane undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in the compound is particularly reactive and can participate in numerous reactions.
Common Reagents and Conditions:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The ethoxysilane group can undergo hydrolysis and condensation reactions in the presence of water or alcohols, leading to the formation of siloxane bonds.
Major Products Formed:
Oxidation: Disulfides
Reduction: Corresponding alcohols or thiols
Substitution: Siloxane polymers and networks
Wissenschaftliche Forschungsanwendungen
3-Mercaptopropylethoxysilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for silica and as a self-assembled monolayer (SAM) for immobilizing nanoparticles.
Biology: The compound is employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: It is used in the development of drug delivery systems and biomedical coatings.
Industry: The compound finds applications in the production of mineral-filled elastomers, protective coatings, and enhanced oil recovery (EOR) processes .
Wirkmechanismus
The mechanism of action of 3-Mercaptopropylethoxysilane involves its ability to form strong covalent bonds with various substrates. The thiol group can react with metal surfaces, forming stable metal-thiol bonds, while the ethoxysilane group can undergo hydrolysis and condensation to form siloxane networks. These properties make it an effective coupling agent and surface modifier .
Vergleich Mit ähnlichen Verbindungen
3-Aminopropyltriethoxysilane: This compound contains an amino group instead of a thiol group and is used for surface functionalization and silanization
3-Mercaptopropyltrimethoxysilane: Similar to 3-Mercaptopropylethoxysilane but with methoxy groups instead of ethoxy groups, used in similar applications.
Uniqueness: this compound is unique due to its combination of a thiol group and ethoxysilane group, which provides it with distinct reactivity and versatility in forming strong covalent bonds with both organic and inorganic substrates. This makes it particularly valuable in applications requiring robust surface modifications and coupling capabilities .
Eigenschaften
Molekularformel |
C5H12OSSi |
|---|---|
Molekulargewicht |
148.30 g/mol |
InChI |
InChI=1S/C5H12OSSi/c1-2-6-8-5-3-4-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
GWVFWIWDENZZML-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si]CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


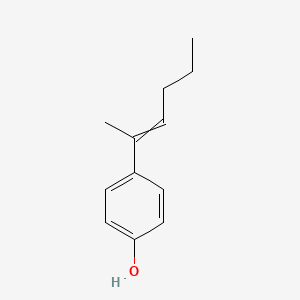
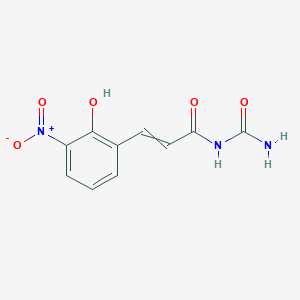
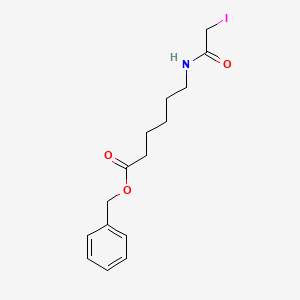
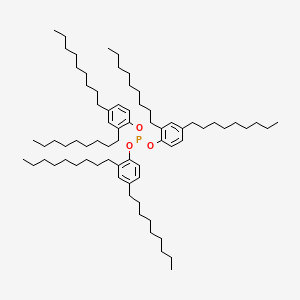
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
